Benzenamine, 4,4'-((2-chlorophenyl)methylene)bis(2-methyl-
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Overview
Description
Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) is an organic compound with the molecular formula C13H12Cl2N2. It is a derivative of benzenamine, where the amine groups are substituted with a 2-chlorophenylmethylene group and two methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) typically involves the reaction of 2-chlorobenzaldehyde with 2-methylbenzenamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, and amines are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-methylenebis(2-chloro-)
- Benzenamine, 4,4’-methylenebis(2-methoxy-)
- Benzenamine, 2-chloro-4-(methylsulfonyl-)
Uniqueness
Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
75673-51-7 |
---|---|
Molecular Formula |
C21H21ClN2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
4-[(4-amino-3-methylphenyl)-(2-chlorophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C21H21ClN2/c1-13-11-15(7-9-19(13)23)21(17-5-3-4-6-18(17)22)16-8-10-20(24)14(2)12-16/h3-12,21H,23-24H2,1-2H3 |
InChI Key |
LVTVHAYOZXMKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)N)C)C3=CC=CC=C3Cl)N |
Origin of Product |
United States |
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